Monodentate Coordination via 4-Pyridyl Nitrogen: Crystal Structure Evidence for Pd(II) and Zn(II) Complexes
In Pd(II) and Zn(II) complexes of 5-pyridyl-substituted isoxazolidines, the 4-pyridyl isomer coordinates exclusively in a monodentate fashion via the pyridyl nitrogen, whereas the 2-pyridyl isomer can act as a bidentate N,N or N,O chelator [1]. This difference is structurally confirmed by X-ray crystallography: the Pd–N(pyridyl) bond length in the 4-pyridyl complex is 2.028 Å, while the 2-pyridyl analog forms a shorter Pd–N(isoxazolidine) bond of 1.987 Å along with a Pd–O contact of 2.152 Å [1].
Bidentate 2-pyridyl: Pd–N = 1.987 Å, Pd–O = 2.152 Å
| Evidence Dimension | Coordination mode and Pd–N bond length |
|---|---|
| Target Compound Data | Monodentate; Pd–N(pyridyl) = 2.028 Å |
| Comparator Or Baseline | 5-(2-Pyridyl)-N-methylisoxazolidine; bidentate; Pd–N(isoxazolidine) = 1.987 Å, Pd–O = 2.152 Å |
| Quantified Difference | Bond length difference: 0.041 Å; coordination number difference: 1 vs 2 donor atoms |
| Conditions | X-ray crystallography at 293 K for PdCl₂ complexes |
Why This Matters
The distinct monodentate vs. bidentate coordination mode directly influences catalyst geometry, substrate accessibility, and enantioselectivity in asymmetric transformations, making 5-(pyridin-4-yl)isoxazolidine the preferred scaffold when a mono-coordinating pyridyl ligand is required.
- [1] Lysenko, A. B., Shishkina, S. V., Shishkin, O. V., Ortiz, F. L., & Lampeka, R. D. (2000). Coordination peculiarities of 5-pyridinesubstituted N-methyl isoxazolidines: syntheses, characterization and crystal structures of Pd(II), Zn(II) complexes. Acta Crystallographica Section A Foundations of Crystallography, 56. doi:10.1107/s0108767300028671 View Source
